molecular formula C23H20N2OS B4746393 2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole

2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole

Cat. No. B4746393
M. Wt: 372.5 g/mol
InChI Key: RFVKRTWWKYQFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBIT and has been synthesized using different methods.

Scientific Research Applications

PBIT has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PBIT has been shown to have anticancer, antifungal, and antiviral activities. In organic synthesis, PBIT has been used as a building block to synthesize other compounds. In materials science, PBIT has been used to prepare metal complexes with potential applications in catalysis and sensing.

Mechanism of Action

The mechanism of action of PBIT is not fully understood. However, it has been suggested that PBIT inhibits the activity of certain enzymes and proteins involved in cell growth and division, leading to cell death. PBIT has also been shown to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects
PBIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBIT inhibits the growth of cancer cells and fungi. PBIT has also been shown to inhibit the replication of certain viruses. In vivo studies have shown that PBIT has antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

PBIT has several advantages and limitations for lab experiments. One advantage is that PBIT is easy to synthesize in good yields using different methods. Another advantage is that PBIT has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of PBIT is not fully understood, which limits its potential applications. Another limitation is that PBIT has not been extensively studied in humans, which raises concerns about its safety and efficacy.

Future Directions

There are several future directions for PBIT research. One direction is to further investigate the mechanism of action of PBIT to better understand its potential applications. Another direction is to study the safety and efficacy of PBIT in humans. Additionally, PBIT can be used as a building block to synthesize other compounds with potential applications in medicinal chemistry, organic synthesis, and materials science. Finally, PBIT can be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, PBIT is a chemical compound that has potential applications in various fields. PBIT can be synthesized using different methods and has shown promising results in scientific research applications. However, the mechanism of action of PBIT is not fully understood, and its safety and efficacy in humans have not been extensively studied. Future research directions for PBIT include investigating its mechanism of action, studying its safety and efficacy in humans, and using it as a building block to synthesize other compounds with potential applications in medicinal chemistry, organic synthesis, and materials science.

properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-23(24-21)27-17-16-26-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVKRTWWKYQFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.